3-Methylbenzamido Substituent Enables PqsD Inhibitory Activity Absent in Unsubstituted 2-Benzamidobenzoic Acid
SAR studies of 2-benzamidobenzoic acid derivatives demonstrate that the unsubstituted parent compound (2-benzamidobenzoic acid) exhibits no detectable PqsD inhibition, whereas 3′-substituted analogs achieve low micromolar IC50 values [1]. The 3-methylbenzamido substitution in the target compound introduces a hydrophobic substituent at the meta position of the benzoyl ring—a modification that class-level SAR suggests may enhance binding affinity to the ACoA channel of PqsD, the allosteric site targeted by this inhibitor class [1].
| Evidence Dimension | PqsD enzyme inhibition (class-level SAR inference) |
|---|---|
| Target Compound Data | 3-methyl substituent at benzoyl meta position (structural feature) |
| Comparator Or Baseline | Unsubstituted 2-benzamidobenzoic acid: No detectable PqsD inhibition |
| Quantified Difference | Qualitative: Inactive (unsubstituted) → active (3′-substituted class); optimized 3′-sulfonamide analogs achieve IC50 values in the 1-20 μM range |
| Conditions | PqsD enzyme from Pseudomonas aeruginosa; SAR derived from 2013 J. Med. Chem. study of sulfonamide-substituted 2-benzamidobenzoic acids |
Why This Matters
The meta-methyl substituent provides a structurally validated entry point for PqsD inhibitor development while avoiding the synthetic burden and potential off-target effects of sulfonamide moieties.
- [1] Weidel, E.; de Jong, J. C.; Brengel, C.; Storz, M. P.; Braunshausen, A.; Negri, M.; Plaza, A.; Steinbach, A.; Müller, R.; Hartmann, R. W. Structure Optimization of 2-Benzamidobenzoic Acids as PqsD Inhibitors for Pseudomonas aeruginosa Infections and Elucidation of Binding Mode by SPR, STD NMR, and Molecular Docking. J. Med. Chem. 2013, 56, 6146-6155. View Source
